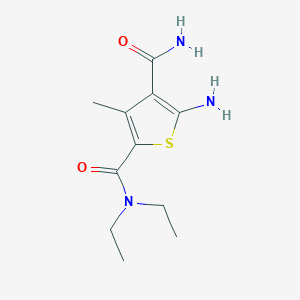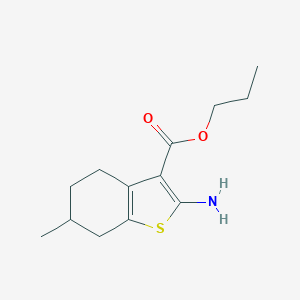![molecular formula C28H25FN2O2 B448133 10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354545-72-5](/img/structure/B448133.png)
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones This compound is characterized by its unique structure, which includes a benzoyl group, a fluorophenyl group, and a dibenzo[b,e][1,4]diazepinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yield high purity products. The reaction typically involves the condensation of appropriate benzaldehyde derivatives with amines in the presence of catalysts such as silica-supported fluoroboric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anxiolytic and antioxidant agent.
Pharmacology: The compound is studied for its binding affinity to benzodiazepine receptors and its effects on the central nervous system.
Biology: Research includes its role in modulating neurotransmitter activity and its potential therapeutic effects in anxiety disorders.
Industry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of 10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with benzodiazepine receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to anxiolytic and sedative effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.
類似化合物との比較
Similar Compounds
- 10-benzoyl-3-(4-fluorophenyl)-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one derivatives
Uniqueness
10-benzoyl-11-(3-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl group enhances its binding affinity to benzodiazepine receptors, making it a potent anxiolytic agent. Additionally, the compound’s structural features contribute to its stability and reactivity in various chemical reactions.
特性
CAS番号 |
354545-72-5 |
|---|---|
分子式 |
C28H25FN2O2 |
分子量 |
440.5g/mol |
IUPAC名 |
5-benzoyl-6-(3-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25FN2O2/c1-28(2)16-22-25(24(32)17-28)26(19-11-8-12-20(29)15-19)31(23-14-7-6-13-21(23)30-22)27(33)18-9-4-3-5-10-18/h3-15,26,30H,16-17H2,1-2H3 |
InChIキー |
SCWZXRJKQSEGEU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC(=CC=C5)F)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448052.png)
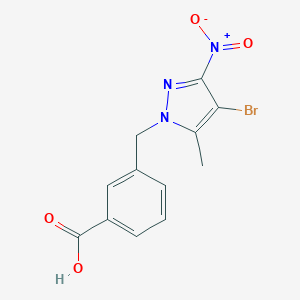
![4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448054.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448055.png)
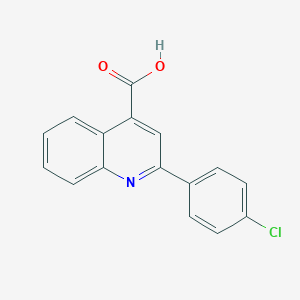
![3-[(4-Fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B448061.png)
![4-Methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]benzaldehyde](/img/structure/B448062.png)

![4-[(5-Formyl-2-methoxybenzyl)oxy]benzonitrile](/img/structure/B448065.png)

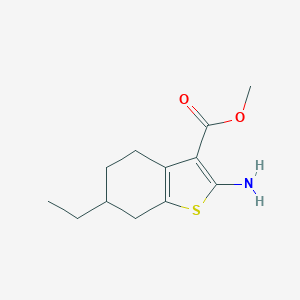
![Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B448071.png)
